![molecular formula C7H3ClF4O2S B2632539 2-Fluoro-6-trifluoromethylphenylsulfonyl chloride CAS No. 405264-04-2](/img/structure/B2632539.png)
2-Fluoro-6-trifluoromethylphenylsulfonyl chloride
Overview
Description
Molecular Structure Analysis
The molecular structure of 2-Fluoro-6-trifluoromethylphenylsulfonyl chloride consists of seven carbon atoms, three hydrogen atoms, one chlorine atom, four fluorine atoms, two oxygen atoms, and one sulfur atom . The InChI representation of the molecule is InChI=1S/C7H3ClF4O2S/c8-15(13,14)6-4(7(10,11)12)2-1-3-5(6)9/h1-3H
.
Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Fluoro-6-trifluoromethylphenylsulfonyl chloride include a molecular weight of 262.61 g/mol . It has a computed XLogP3-AA value of 2.9, indicating its lipophilicity . It has no hydrogen bond donors, six hydrogen bond acceptors, and one rotatable bond . Its exact mass and monoisotopic mass are 261.9478409 g/mol . The topological polar surface area is 42.5 Ų . It has a heavy atom count of 15 .
Scientific Research Applications
Environmental Impact and Alternatives to PFAS
- Identification of Novel Polyfluorinated Ether Sulfonates as PFOS Alternatives : A study highlighted the environmental presence of polyfluorinated ether sulfonates (PFAES), including 6:2 chlorinated PFAES (Cl-PFAES), as alternatives to perfluorooctanesulfonate (PFOS) in China. These compounds, used in the electroplating industry, were investigated for their occurrence and distribution in municipal sewage sludge. The research pointed out the environmental behaviors and potential adverse effects of these fluorinated analytes, emphasizing the need for assessing their impact due to their widespread use and persistence in the environment (Ruan et al., 2015).
Analytical and Environmental Chemistry
- Degradability of Fluorotelomer Sulfonic Acid in Chrome Mist Suppressant Solution : Research into the degradability of 6:2 fluorotelomer sulfonic acid (6:2 FTS), an alternative to PFOS and perfluorooctanoic acid (PFOA), under UV/persulfate and UV/sulfite conditions revealed its complete decomposition into shorter-chain perfluoroalkyl carboxylic acids. This study underscores the potential for advanced oxidation/reduction technologies in mitigating the environmental impact of fluorotelomer-based compounds (Bao et al., 2020).
Novel Fluorinated Compounds and Their Applications
- Development of SuFEx Clickable Reagents for Organic Synthesis : A study introduced a new fluorosulfonylation reagent, 1-bromoethene-1-sulfonyl fluoride, with potential as a tris-electrophile in sulfur(VI) fluoride exchange (SuFEx) reactions. This reagent enables the regioselective synthesis of 5-sulfonylfluoro isoxazoles, highlighting its utility in enriching the toolkit for fluorine chemistry and creating functionalized molecules for further research and industrial applications (Leng & Qin, 2018).
properties
IUPAC Name |
2-fluoro-6-(trifluoromethyl)benzenesulfonyl chloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClF4O2S/c8-15(13,14)6-4(7(10,11)12)2-1-3-5(6)9/h1-3H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVCAQQGQZZLRJK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)S(=O)(=O)Cl)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClF4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.61 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-6-trifluoromethylphenylsulfonyl chloride |
Synthesis routes and methods I
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Synthesis routes and methods III
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